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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)ethanol

Cat. No.: B3425117

This guide provides a comprehensive overview of the spectroscopic data for 2-(4-
Chlorophenoxy)ethanol, a compound of interest for researchers, scientists, and professionals
in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, supplemented by experimental protocols and visual
representations of the underlying scientific processes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-(4-
Chlorophenoxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data[1][2]
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.25 d 2H Ar-H (ortho to CI)
6.85 d 2H Ar-H (ortho to O)
4.05 t 2H -O-CH2-
3.95 t 2H -CH2-OH
2.15 S 1H -OH

Solvent: CDCls, Reference: TMS (Tetramethylsilane)

13C NMR (Carbon-13 NMR) Data[1][3]

Chemical Shift (6) ppm Assignment
157.5 Ar-C (C-0)

129.5 Ar-C (ortho to CI)
125.9 Ar-C (C-ClI)
115.8 Ar-C (ortho to O)
69.1 -O-CH2-

61.3 -CH2-OH

Solvent: CDCIs, Broadband Proton Decoupled

Infrared (IR) Spectroscopy[1][4]
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Wavenumber (cm~?) Intensity Assignment

3350 Broad O-H stretch (alcohol)

3060 Medium C-H stretch (aromatic)

2940, 2870 Medium C-H stretch (aliphatic)

1595, 1490 Strong C=C stretch (aromatic ring)

1240 Strong C-O-C stretch (aryl ether)

1090 Strong C-O stretch (primary alcohol)

g5 Strong C-H bend (para-substituted
aromatic)

750 Strong C-Cl stretch

Technique: FTIR, Sample: Neat (Capillary Cell)[1]

Mass Spectrometry (MS)[1][5]

m/z Relative Intensity (%) Assignment

172 45 [M]* (Molecular ion, 35Cl)
174 15 [M+2]* (Molecular ion, 37Cl)
128 100 [M - C2H4O]*

130 33 [M+2 - C2H4OJ*

93 20 [CeHsO]*

65 15 [CsHs]*

45 30 [C2H50O]*

lonization Method: Electron lonization (EI)

Experimental Protocols
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The following sections detail the general methodologies employed for the spectroscopic
analysis of organic compounds like 2-(4-Chlorophenoxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the analyte (typically 5-25 mg) is dissolved in a
deuterated solvent (e.g., Chloroform-d, CDCIz) in an NMR tube. A reference standard, such as
tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. For *H
NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is
recorded. For 3C NMR, broadband proton decoupling is typically used to simplify the spectrum
by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

Data Processing: The FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the
internal standard. For quantitative analysis, the signal integrals are determined.[5]

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 2-(4-Chlorophenoxy)ethanol, a thin film can be
prepared between two salt plates (e.g., NaCl or KBr).[6] Alternatively, Attenuated Total
Reflectance (ATR) can be used where the sample is placed directly on a crystal (e.g., diamond
or germanium).[1][7]

Data Acquisition: The prepared sample is placed in the path of an infrared beam. The
instrument, typically a Fourier Transform Infrared (FTIR) spectrometer, measures the
absorption of infrared radiation at different wavenumbers.[8] A background spectrum (without
the sample) is also recorded and subtracted from the sample spectrum to eliminate
contributions from atmospheric CO2 and water vapor.[6]

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus
wavenumber. Characteristic absorption bands are identified and correlated with specific
functional groups present in the molecule using correlation charts.[9]

Mass Spectrometry (MS)
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Sample Introduction and lonization: The sample is introduced into the mass spectrometer, often
after separation by Gas Chromatography (GC-MS).[10] In the ion source, the sample
molecules are bombarded with high-energy electrons (Electron lonization - El), leading to the
formation of a positively charged molecular ion and various fragment ions.[11]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-
charge ratio (m/z).[12]

Detection and Spectrum Generation: A detector measures the abundance of each ion at a
specific m/z value. The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z. The fragmentation pattern provides valuable information about the structure of the
molecule.[13]

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.

Chemical Structure and Mass Spectrometry
Fragmentation

This diagram shows the chemical structure of 2-(4-Chlorophenoxy)ethanol and its
characteristic fragmentation pattern in mass spectrometry.
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Structure and Fragmentation of 2-(4-Chlorophenoxy)ethanol

Chemical Structure

2-(4-Chlorophenoxy)ethanol
CsHoClO2
Molecular Weight: 172.61

Electron lonization

Masgs Spectrometry Fragmentation

[(M]*
m/z = 172/174

- C2H40O

(Ethylene oxide loss) UG

[M - C2H4O]* [C2Hs0]*
m/z = 128/130 m/z = 45

Click to download full resolution via product page

Caption: Structure and Fragmentation of 2-(4-Chlorophenoxy)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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